Valsartan Acid Isopropyl Ester

Description

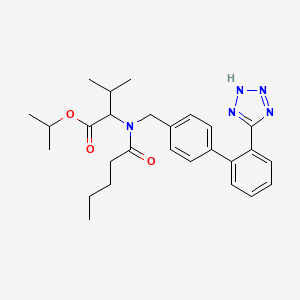

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H35N5O3 |

|---|---|

Molecular Weight |

477.6 g/mol |

IUPAC Name |

propan-2-yl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |

InChI |

InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31) |

InChI Key |

XIZXKMBYUPSRFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C |

Origin of Product |

United States |

Analytical Methodologies for Valsartan Acid Isopropyl Ester and Associated Substances

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for the separation of Valsartan (B143634) Acid Isopropyl Ester from the active pharmaceutical ingredient (API), other impurities, and degradation products. The choice of technique is often dictated by the specific analytical challenge, be it routine quality control or in-depth structural analysis.

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the routine analysis and quantification of impurities in Valsartan. globalresearchonline.net Method development focuses on achieving optimal separation of all relevant compounds with good resolution, peak symmetry, and within a reasonable analysis time.

Method Development: A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column, which provides excellent separation for non-polar to moderately polar compounds. scirp.orgajpaonline.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) dihydrogen phosphate) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). scirp.orgjapsonline.comresearchgate.net The pH of the aqueous phase is a critical parameter and is often adjusted to control the ionization state of the analytes, thereby influencing their retention and peak shape. japsonline.com Gradient elution, where the proportion of the organic modifier is increased over time, is frequently employed to separate compounds with a wide range of polarities. scirp.org

Validation: Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. ajpaonline.comresearchgate.net This includes demonstrating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ajpaonline.comjapsonline.com Specificity is confirmed by showing that there is no interference from the placebo or other known impurities at the retention time of Valsartan Acid Isopropyl Ester. japsonline.com Linearity is established across a range of concentrations, with correlation coefficients typically exceeding 0.99. ajpaonline.com Accuracy is assessed through recovery studies, while precision is determined by evaluating the repeatability and intermediate precision of the method. japsonline.comtjpr.org

Table 1: Representative HPLC Method Parameters for Valsartan and Impurity Analysis

| Parameter | Conditions | Reference(s) |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | scirp.orgjapsonline.com |

| Mobile Phase | A: 0.1% Orthophosphoric acid in water B: Acetonitrile (Gradient elution) | scirp.org | | Flow Rate | 1.0 mL/min | ajpaonline.comjapsonline.com | | Detection | UV at 230 nm or 265 nm | ajpaonline.comtjpr.org | | Column Temp. | 25°C - 40°C | scirp.orgroyalsocietypublishing.org | | Injection Vol. | 20 µL | scirp.org |

For the definitive identification of unknown impurities and the analysis of trace-level compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. nih.govscielo.br This powerful technique couples the separation capabilities of HPLC with the mass-analyzing power of a mass spectrometer.

Structural Elucidation: LC-MS provides the molecular weight of the eluting compounds. researchgate.net By using tandem mass spectrometry (LC-MS/MS), fragmentation patterns of the parent ion can be generated. scielo.br This fragmentation data provides invaluable structural information, allowing for the confident identification of impurities like this compound. nih.govscielo.br For instance, the presence of specific fragment ions can confirm the ester group and the core structure of Valsartan.

Trace Analysis: LC-MS offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying impurities at very low concentrations. scielo.brnih.gov Techniques like Multiple Reaction Monitoring (MRM) can be used to selectively monitor for specific precursor-to-product ion transitions, significantly enhancing the signal-to-noise ratio and allowing for quantification at parts-per-billion (ppb) levels. scirp.org

Table 2: LC-MS Parameters for Valsartan Analysis

| Parameter | Conditions | Reference(s) |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in negative or positive mode | scielo.brscirp.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Tandem Quadrupole (TQ) | scirp.orgscitcentral.com |

| Monitored Transitions (MRM) | e.g., for Valsartan: m/z 434.2 → 179.1 | scirp.org |

| Column | C18 (e.g., 100 x 4.6 mm, 3.5 µm) | scirp.org |

| Mobile Phase | Acetonitrile and water with additives like formic acid | scirp.org |

While HPLC and LC-MS are suitable for non-volatile and thermally labile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile and semi-volatile impurities. labcompare.com In the context of Valsartan, GC-MS/MS is particularly crucial for the detection of potentially genotoxic impurities like N-nitrosamines (e.g., NDMA and NDEA), which may form during the synthesis process. jst.go.jpfda.govturkjps.org

The use of a headspace sampler is a common approach, which allows for the analysis of volatile compounds from a solid or liquid sample without direct injection of the matrix, thereby protecting the GC system from contamination. labcompare.comfda.gov The sample is heated in a sealed vial, and the volatile components in the headspace are then injected into the GC. fda.gov Tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity, which is essential for quantifying these impurities at the stringent regulatory limits. turkjps.org

Table 3: GC-MS/MS Parameters for Volatile Impurity Analysis in Valsartan

| Parameter | Conditions | Reference(s) |

|---|---|---|

| Technique | Headspace (HS)-GC-MS/MS | fda.govthermofisher.com |

| Column | e.g., DB-Wax, 30 m x 0.25 mm, 0.5 µm | fda.gov |

| Carrier Gas | Helium | thermofisher.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | turkjps.org |

| Sample Preparation | Dissolution in a high-boiling solvent like DMSO or NMP | thermofisher.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Elucidation and Trace Analysis

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the chemical structure and functional groups present in a molecule, serving as a powerful complement to chromatographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules, including this compound. worktribe.comresearchgate.net Both ¹H and ¹³C NMR are used to provide a detailed map of the carbon-hydrogen framework. researchgate.net

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the different types of protons and their neighboring environments. For this compound, characteristic signals corresponding to the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) would be expected, in addition to the signals from the Valsartan core structure. researchgate.net

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts provide information about the electronic environment of each carbon, helping to identify key functional groups like the carbonyl carbon of the ester and the carbons of the tetrazole ring. worktribe.comresearchgate.net Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to establish the connectivity between protons and carbons, leading to an unambiguous structural assignment. researchgate.net

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.netekb.eg The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrations of different chemical bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the ester group, which is distinct from the carboxylic acid C=O stretch in Valsartan itself. mdpi.comresearchgate.net Other key functional groups that can be identified include the N-H and C=N bonds of the tetrazole ring, the C-H bonds of the alkyl and aromatic groups, and the C=O of the amide linkage. mdpi.comresearchgate.net Fourier-Transform Infrared (FTIR) spectroscopy is the modern standard, offering higher sensitivity and resolution. ekb.eg

Table 4: Key IR Absorption Bands for Valsartan and Related Structures

| Functional Group | Approximate Wavenumber (cm⁻¹) | Reference(s) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | ~3427 | mdpi.com |

| N-H stretch (Amide) | ~3427 | mdpi.com |

| C=O stretch (Carboxylic Acid) | ~1732-1734 | mdpi.com |

| C=O stretch (Amide) | ~1608 | mdpi.com |

| C=O stretch (Ester) | ~1730-1740 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the quantitative determination of substances that absorb light in the UV-Vis spectrum. The principle is based on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This method is valued for its simplicity, cost-effectiveness, and rapid analysis time. globalresearchonline.net

For the analysis of valsartan and its related compounds, UV-Vis spectroscopy is a common approach. globalresearchonline.net Studies on valsartan have established its maximum absorbance (λmax) at approximately 250 nm in solvents like methanol or methanol-water mixtures. researchgate.netjocpr.comresearchgate.net While specific spectral data for this compound is not detailed in the provided literature, its structural similarity to valsartan suggests it would exhibit UV absorbance in a similar region.

A typical UV-Vis method for quantifying an impurity like this compound would involve:

Preparation of Standard Solutions: A stock solution of the reference standard for this compound would be prepared in a suitable UV-transparent solvent. This stock solution is then used to prepare a series of dilutions to create standards of known concentrations.

Spectrum Scanning: The UV spectrum of a standard solution is scanned over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). jocpr.com

Calibration Curve: The absorbance of each standard solution is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration.

Sample Analysis: The sample solution containing the analyte is prepared and its absorbance is measured at the same λmax. The concentration of this compound in the sample is then calculated using the linear regression equation derived from the calibration curve.

The method's linearity is a critical parameter. For valsartan, linearity has been demonstrated over concentration ranges such as 2-20 µg/ml and 5-30 µg/ml, with high correlation coefficients (r² > 0.99). researchgate.netjocpr.com A similar validation would be required for the isopropyl ester.

| Parameter | Reported Finding 1 jocpr.com | Reported Finding 2 researchgate.net |

|---|---|---|

| Concentration Range | 5 - 25 µg/ml | 2 - 10 µg/ml |

| Wavelength (λmax) | 250.80 nm | 250 nm |

| Solvent | Distilled Water | Methanol and Water (1:1) |

| Correlation Coefficient (r²) | 0.996 | 0.9999 |

| Regression Equation | Y = 0.033X - 0.018 | Not Provided |

Advanced Analytical Techniques for Complex Matrices

While UV-Vis spectroscopy is useful, it can lack the specificity required for analyzing complex mixtures where analytes and potential impurities may have overlapping spectra. Advanced analytical techniques are necessary for the robust separation and quantification of this compound, especially in pharmaceutical formulations or biological samples.

High-Performance Liquid Chromatography (HPLC) is the predominant technique in pharmaceutical analysis due to its high resolution and versatility. nih.gov Reverse-phase HPLC (RP-HPLC) is particularly well-suited for separating valsartan and its impurities. globalresearchonline.net A stability-indicating HPLC method was developed for valsartan using a C18 column and a mobile phase of phosphate buffer (pH 2.5) and acetonitrile, which successfully separated the drug from its degradation products. nih.gov Such a method would be ideal for resolving this compound from the active pharmaceutical ingredient (API) and other related substances.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity than HPLC with UV detection. globalresearchonline.net This technique combines the separation power of HPLC with the mass-analyzing capability of mass spectrometry, allowing for unambiguous identification and quantification of impurities even at trace levels. amsbiopharma.comb-cdn.net For bioanalytical method development, such as determining valsartan levels in plasma, LC-MS/MS is the recommended method due to its ability to overcome matrix effects and provide highly reliable data. globalresearchonline.net

Other advanced techniques reported for the analysis of valsartan include:

Ultra-Performance Liquid Chromatography (UPLC): This technique uses smaller particle size columns to achieve faster analysis times and greater resolution compared to conventional HPLC. globalresearchonline.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is an advanced form of thin-layer chromatography that provides better separation and quantitative precision, making it suitable for the analysis of valsartan in pharmaceutical dosage forms. globalresearchonline.netnih.govresearchgate.net

| Technique | Typical Application | Key Advantages | Reference |

|---|---|---|---|

| HPLC-UV | Routine quality control, assay, and impurity profiling in bulk drug and formulations. | Robust, reliable, good resolution, and cost-effective compared to MS. | globalresearchonline.netnih.gov |

| LC-MS/MS | Trace impurity analysis, bioanalytical studies (plasma, urine), and structural elucidation. | High sensitivity, high selectivity, and definitive identification. | globalresearchonline.netamsbiopharma.com |

| UPLC | High-throughput screening and analysis requiring faster run times and higher efficiency. | Faster analysis, reduced solvent consumption, and improved resolution. | globalresearchonline.netresearchgate.net |

| HPTLC | Quantification in pharmaceutical dosage forms and stability studies. | Simultaneous analysis of multiple samples, cost-effective, and minimal sample preparation. | globalresearchonline.netnih.gov |

Method Validation Principles (ICH Guidelines)

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. wjarr.com The International Council for Harmonisation (ICH) provides guidelines, primarily in document Q2(R1) and the newer Q2(R2), that outline the parameters to be evaluated during the validation of analytical methods. americanpharmaceuticalreview.comich.orgeuropa.eu For an impurity like this compound, the validation must prove that the method can reliably and accurately quantify it at specified low levels.

The key validation characteristics according to ICH guidelines are:

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For this compound, the method must demonstrate a clear separation from valsartan and any other potential process impurities or degradants. ich.orgikev.org This is often shown using representative chromatograms where the analyte peak is well-resolved from all other peaks. ikev.org

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. slideshare.net A minimum of five concentrations is typically recommended to establish linearity. ich.org The relationship is evaluated statistically through linear regression analysis, and the correlation coefficient, y-intercept, and slope of the regression line should be reported. ikev.org

Range: The range is the interval between the upper and lower concentrations of the analyte for which the analytical procedure has been shown to have a suitable level of precision, accuracy, and linearity. ich.org For an impurity quantification method, the range should typically extend from the reporting level of the impurity to 120% of the specification limit. ich.org

Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. americanpharmaceuticalreview.com It is typically determined by applying the method to a sample matrix spiked with known amounts of the impurity at different concentration levels (e.g., 3 levels, 3 replicates each). The accuracy is reported as the percentage of recovery of the known amount added. ich.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. ich.orgslideshare.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net

LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net The LOQ is a critical parameter for impurity assays. americanpharmaceuticalreview.com

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ikev.org Examples of variations include changes in the pH of a mobile phase, column temperature, or mobile phase composition. amsbiopharma.com

| Validation Parameter | Definition | Typical Assessment for an Impurity Method |

|---|---|---|

| Accuracy | Closeness of test results to the true value. | Spike/recovery study at 3 concentrations in the range (e.g., LOQ, 100%, 120% of limit). Reported as % Recovery. |

| Precision | Agreement among a series of measurements. | Repeatability: Minimum of 9 determinations (3 levels/3 reps) or 6 determinations at 100% of the test concentration. Intermediate Precision: Assessed for variations (day, analyst, equipment). Results reported as %RSD. |

| Specificity | Ability to measure the analyte in the presence of other components. | Demonstrate resolution from API, other impurities, and degradants. Peak purity tests (e.g., DAD, MS) can be used. |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with accuracy and precision. | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope. Must be verified for accuracy and precision. |

| Linearity | Proportionality of signal to analyte concentration. | Minimum of 5 concentrations across the range. Evaluated by correlation coefficient (e.g., r ≥ 0.99) and inspection of the plot. |

| Range | Concentration interval of suitability. | From the LOQ to 120% of the impurity specification limit. Verified by accuracy, precision, and linearity data. |

| Robustness | Resistance to small, deliberate method changes. | Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), flow rate (±10%). Assess impact on results. |

Impurity Profiling and Control Strategies for Valsartan Acid Isopropyl Ester and Valsartan Api

Identification of Process-Related Impurities

Process-related impurities in valsartan (B143634) can originate from various sources, including raw materials, synthetic by-products, and intermediates. nih.govresearchgate.netresearchgate.net Comprehensive impurity profiling, utilizing techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), is essential for their identification and characterization. nih.govresearchgate.netvulcanchem.com

Impurities Originating from Raw Materials (e.g., L-valine ester)

The synthesis of valsartan often utilizes L-valine esters as a key starting material. acs.orgsynzeal.comresearchgate.net A notable impurity that can arise from this raw material is the isoleucine analogue of L-valine. google.com If the initial L-valine or its ester is contaminated with its isoleucine counterpart, this impurity can be carried through the synthesis process and appear in the final valsartan product. google.com The structural similarity between valine and isoleucine makes their separation challenging.

To control this impurity, it is crucial to analyze the L-valine ester raw material for the presence of its isoleucine analogue before its use in the synthesis. google.com Gas chromatography (GC) is a suitable method for quantifying the level of the isoleucine methyl ester in the starting material. google.com By selecting L-valine ester batches with low levels of the isoleucine analogue (e.g., not more than 0.1% by area percentage), the corresponding impurity in the final valsartan API can be effectively controlled. google.com

Synthetic By-products and Intermediates

The multi-step synthesis of valsartan can generate various by-products and leave unreacted intermediates that may persist as impurities in the final product. researchgate.netacs.org One of the common synthetic routes involves the reaction of 4-bromomethyl-2′-cyanobiphenyl with L-valine methyl ester, followed by acylation and cyclization to form the tetrazole ring. acs.org

A study identified five process-related impurities in valsartan, which were characterized using techniques such as HPLC, LC-MS, IR, NMR, and mass spectrometry. researchgate.netvulcanchem.com The structures of these impurities were confirmed by synthesis. researchgate.netvulcanchem.com Some of these impurities are unreacted intermediates from the synthetic sequence. researchgate.net For example, (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine has been identified as a potential impurity. researchgate.netvulcanchem.com

The formation of by-products can also occur. For instance, during the hydrolysis of the ester group in the final steps of synthesis, side reactions can lead to impurities. acs.org Problems such as racemization of the L-valine moiety can also occur under certain hydrolysis conditions, leading to the formation of the undesired R-isomer of valsartan. researchgate.net

Effective control of these impurities involves optimizing the reaction conditions at each step of the synthesis to minimize the formation of by-products and ensure complete conversion of intermediates. Purification of the final API is also a critical step in removing any remaining process-related impurities.

Analysis and Control of N-Nitrosamine Impurities

The discovery of N-nitrosamine impurities, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA), in valsartan and other sartan medications has been a significant concern for regulatory agencies and pharmaceutical manufacturers worldwide. europa.euwho.inttechnologynetworks.com These compounds are classified as probable human carcinogens, making their control in pharmaceutical products a high priority. europa.euwho.int

Sources and Formation Mechanisms of Nitrosamines in Valsartan Synthesis

The formation of N-nitrosamines in valsartan synthesis is generally linked to specific reagents and reaction conditions. who.inteuropa.eu A primary route involves the reaction of secondary or tertiary amines with a nitrosating agent, such as nitrous acid. who.intnih.gov Nitrous acid can be formed in situ from nitrites, like sodium nitrite (B80452), under acidic conditions. who.int

In many valsartan synthesis processes, sodium azide (B81097) is used to form the characteristic tetrazole ring. who.intgmp-journal.com Subsequently, sodium nitrite is often used to quench any excess, unreacted sodium azide. gmp-journal.comjst.go.jpturkjps.org If secondary or tertiary amines are present in the reaction mixture during this quenching step, there is a significant risk of N-nitrosamine formation. europa.eujst.go.jp

These amine precursors can originate from several sources:

Solvents: The use of solvents like N,N-dimethylformamide (DMF) can be a source of dimethylamine (B145610) (DMA), a secondary amine, through degradation, especially at elevated temperatures. jst.go.jpresearchgate.netb-cdn.netfda.gov This DMA can then react with nitrous acid to form NDMA. jst.go.jpresearchgate.net Similarly, triethylamine, used as a base in some processes, can contain diethylamine (B46881) as an impurity, which can lead to the formation of NDEA. turkjps.org

Reagents: Some reagents used in the synthesis may contain amine impurities.

Cross-Contamination: The use of recycled solvents or equipment that has been in contact with nitrosamines or their precursors can lead to cross-contamination. europa.euwho.inteuropa.eu

Analytical Method Development for Trace Nitrosamines

Due to the potent nature of N-nitrosamine impurities, highly sensitive analytical methods are required to detect and quantify them at trace levels in valsartan API and finished drug products. technologynetworks.comnih.gov The acceptable intake limits for these impurities are very low, necessitating methods with low limits of detection (LOD) and quantification (LOQ). jst.go.jpacs.org

A variety of analytical techniques have been developed and validated for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile nitrosamines like NDMA and NDEA. turkjps.orgb-cdn.netturkjps.org Both liquid injection and headspace injection methods have been developed. b-cdn.netturkjps.org GC coupled with tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity. turkjps.orgturkjps.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for the analysis of a broader range of nitrosamines, including those that are less volatile. b-cdn.netnih.govnih.gov High-resolution mass spectrometry (LC-HRMS) has also been employed for accurate mass measurement and identification. b-cdn.netnih.gov

The development of these methods involves careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity and accuracy, often in the parts-per-million (ppm) to parts-per-billion (ppb) range. nih.govturkjps.org For instance, a multi-analyte LC-MS/MS method has been developed for the simultaneous quantification of six nitrosamine (B1359907) impurities in various sartans, including valsartan, with an LOQ of less than 0.003 ppm. nih.gov

Isolation and Characterization of Unknown Impurities

The identification and characterization of impurities in valsartan and its intermediates are crucial for ensuring the quality and safety of the API. grace.com Various analytical techniques are employed to detect, isolate, and structurally elucidate these unknown substances.

A comprehensive study on the impurity profile of valsartan identified five related substances using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). nih.govvulcanchem.com Further characterization was achieved through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), with subsequent synthesis to confirm their structures. nih.govvulcanchem.com Similarly, another study isolated three unknown recurring impurities from crude valsartan using a combination of analytical and preparative liquid chromatography. researchgate.net

Advanced analytical methods are essential for this process. Techniques such as GC-MS headspace analysis have been developed to detect specific impurities like N-nitrosodimethylamine (NDMA). fda.gov Furthermore, UltraPerformance Liquid Chromatography (UPLC) methods have been developed using an Analytical Quality by Design (AQbD) approach for the analysis of valsartan and its genotoxic impurities. The use of hyphenated techniques like LC-MS, GC-MS, and capillary electrophoresis is often necessary to detect and quantify impurities at the required low levels. nih.gov

In one instance, two previously unknown photodegradation products of valsartan were identified after exposure to UV-vis radiation. researchgate.net These were isolated by preparative normal phase column chromatography and their structures were elucidated using IR, NMR, and MS data. researchgate.net

Identified Impurities in Valsartan:

| Impurity Name | Method of Detection/Characterization |

|---|---|

| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine (Impurity I) | HPLC, LC-MS, IR, NMR, MS nih.govvulcanchem.com |

| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenylthio)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine (Impurity II) | HPLC, LC-MS, IR, NMR, MS vulcanchem.com |

| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-phenyl)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine (Impurity III) | HPLC, LC-MS, IR, NMR, MS vulcanchem.comresearchgate.net |

| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-4-pentenoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine (Impurity IV) | HPLC, LC-MS, IR, NMR, MS vulcanchem.comresearchgate.net |

| (S)-N-(1-carboxy-2-methylprop-1-yl)-N-(5-hydroxy)pentanoyl-N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine (Impurity V) | HPLC, LC-MS, IR, NMR, MS vulcanchem.comresearchgate.net |

| (S)-N-valeryl-N-{[2'-(1-methyl-tetrazol-5-yl) biphenyl-4-yl]-methyl}-valine | Mass Spectrometry, NMR Spectroscopy researchgate.net |

| N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide (DP-1) | HPLC, IR, NMR, MS researchgate.net |

| N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide (DP-2) | HPLC, IR, NMR, MS researchgate.net |

| N-nitrosodimethylamine (NDMA) | GC-MS fda.govjst.go.jp |

Impurity Control in Manufacturing Processes

Controlling impurities during the manufacturing process is a proactive approach to ensure the final API meets quality standards. grace.com This involves a deep understanding of the synthesis route and potential sources of impurity formation. grace.com

For valsartan, strategies to control impurities often focus on the raw materials, intermediates, and the reaction conditions themselves. Regulatory starting materials (RSMs) are a potential source of impurities, making it critical to understand their impurity profile. grace.com

One specific example of manufacturing control involves managing the formation of the impurity VLSI-M in valsartan. A patented method discloses that by limiting the formic acid content in the dimethylformamide (DMF) solvent used during the cyclization step to no more than 200ppm, the VLSI-M impurity content in the final valsartan product can be controlled to not more than 0.015%. google.com

Another approach to prevent the introduction of highly toxic impurities like N-Nitrosodimethylamine (NDMA) is to separate the valsartan methyl ester intermediate before the azide quenching step. google.comgoogle.com This process modification, combined with optimizing conditions such as controlling moisture content during crystallization, can produce a high-purity valsartan product. google.com

Furthermore, robust purification methods are developed to remove process impurities from key intermediates. For instance, in the synthesis of N-(1-Oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-l-valine Methyl Ester, a precursor to valsartan, a specific purification method was developed to ensure the intermediate has a purity greater than 97% by HPLC. acs.org

The manufacturing processes for both the API and the finished drug product must be reviewed for the risk of nitrosamine formation, and modified to minimize this risk as much as possible. gmp-compliance.org This includes having a control strategy for nitrosamine impurities for the APIs used. gmp-compliance.org

Regulatory Perspectives on Impurity Limits and Control (ICH Guidelines)

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established guidelines that are the cornerstone of impurity control in new drug substances and products. biotech-spain.comresearchgate.net These guidelines provide a framework for reporting, identifying, and qualifying impurities. premier-research.com

The main ICH guidelines relevant to impurities are:

ICH Q3A(R2): Impurities in New Drug Substances. ich.org This guideline focuses on impurities that arise during the manufacturing or storage of the API. biotech-spain.com It sets thresholds for reporting, identification, and qualification of impurities. biotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products. ich.org This addresses impurities in the finished drug product, including degradation products. biotech-spain.com

ICH Q3C(R9): Guideline for Residual Solvents. ich.org This guideline classifies residual solvents based on their toxicity and sets permissible daily exposure limits. biotech-spain.com

ICH Q3D(R2): Guideline for Elemental Impurities. ich.org This introduces a risk-based approach for the assessment and control of elemental impurities. biotech-spain.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. premier-research.comjpionline.org This guideline is particularly relevant for potent impurities like nitrosamines. jpionline.org

ICH Q3A Thresholds for Impurities in New Drug Substances:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Source: Based on information from ICH Q3A guidelines. biotech-spain.comkobia.kr

For genotoxic impurities like nitrosamines, the limits are much stricter. For instance, the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have set interim acceptable intake limits for NDMA and N-nitrosodiethylamine (NDEA) in sartans. who.intresearchgate.net The European Pharmacopoeia has also been revised to include specific limits for NDMA and NDEA in valsartan and other sartans. edqm.eu

European Pharmacopoeia Limits for Nitrosamines in Valsartan:

| Impurity | Limit in API (ppm) |

|---|---|

| NDMA | 0.300 |

| NDEA | 0.082 |

Source: European Directorate for the Quality of Medicines & HealthCare edqm.eu

Regulatory agencies worldwide expect manufacturers to have a thorough understanding of their manufacturing processes and to implement robust control strategies to ensure that impurities are kept below these established limits, thereby safeguarding patient health. oceanicpharmachem.com

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Approaches for Valsartan (B143634) Acid Isopropyl Ester

The synthesis of Valsartan and its intermediates, including the isopropyl ester, has been a subject of extensive research to improve yields and reduce the use of hazardous reagents. Traditional methods often involve multiple steps and the use of organotin compounds, which pose environmental and health risks.

Key areas of research include:

Catalytic C-H Activation: Ruthenium-catalyzed C-H activation presents an alternative for the formation of the biphenyl (B1667301) core structure of Valsartan, avoiding the need for pre-functionalized starting materials.

Decarboxylative Cross-Coupling: Palladium-catalyzed decarboxylative biaryl coupling has been explored as a more economical and ecological route. This method avoids the use of stoichiometric amounts of expensive and toxic organometallic reagents.

Flow Chemistry: Continuous flow processes are being investigated for the synthesis of Valsartan precursors. This approach offers better control over reaction parameters, improved safety, and potential for higher throughput.

Alternative Coupling Reactions: The Negishi reaction, catalyzed by zinc, is another avenue being explored for the biaryl coupling step.

Improved Acylation and Alkylation Steps: Research has focused on refining the acylation and alkylation steps in the synthesis. For instance, replacing N-ethyldiisopropylamine with aqueous sodium hydroxide (B78521) under Schotten-Baumann conditions has led to a better quality of the intermediate.

A comparative table of different synthetic approaches is presented below:

| Synthetic Approach | Key Features | Advantages |

| Traditional Batch Synthesis | Relies on organotin reagents for tetrazole formation. | Established methodology. |

| Suzuki-Miyaura Cross-Coupling | Utilizes palladium catalysts and trityl-protected tetrazole intermediates. | Avoids highly toxic tin reagents. |

| Decarboxylative Biaryl Coupling | Employs a catalyst system of copper(II) oxide, 1,10-phenanthroline, and palladium(II) bromide. | More concise, economical, and ecological. |

| Continuous Flow Synthesis | Involves N-acylation, Suzuki-Miyaura cross-coupling, and methyl ester hydrolysis in a continuous system. | Enhanced safety, efficiency, and scalability. |

Application of Advanced Analytical Techniques for Comprehensive Profiling

A variety of advanced analytical techniques are employed to ensure the purity and quality of Valsartan and its intermediates like the isopropyl ester. These methods are crucial for identifying and quantifying impurities and degradation products.

Prominent analytical techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the analysis of Valsartan. Reverse-phase HPLC (RP-HPLC) with various mobile phases and detectors (UV, PDA) is commonly used for routine quality control and stability studies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS and its tandem version (LC-MS/MS) are indispensable for the identification and structural elucidation of unknown impurities and degradation products. This technique offers high sensitivity and selectivity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC, with its smaller particle size columns, provides faster analysis times and higher resolution compared to conventional HPLC, making it suitable for high-throughput screening.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for the structural characterization of Valsartan and its related compounds. 1H and 13C NMR are routinely used to confirm the identity and purity of the synthesized compounds.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique used to study the physicochemical properties, such as melting point and polymorphism, of pharmaceutical compounds.

Q & A

Basic Research Questions

Q. How is Valsartan Acid Isopropyl Ester synthesized and characterized in pharmaceutical research?

- Methodology : Synthesis typically involves esterification of valsartan with isopropyl alcohol under catalytic conditions. Characterization includes nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity analysis (≥98%), and mass spectrometry for molecular weight verification (C27H35N5O3, 477.6 g/mol) . For polymeric formulations (e.g., PLGA microspheres), solvent evaporation or emulsion methods are employed, with particle size analyzed via microscopy or laser diffraction, and surface morphology assessed via scanning electron microscopy (SEM) .

Q. What validated analytical methods are used to quantify this compound in drug formulations?

- Methodology : Stability-indicating HPLC methods are recommended. For example, a mobile phase of water:acetonitrile:glacial acetic acid (500:500:1 v/v) at 1.4 mL/min, using a phenyl column and UV detection at 239 nm. Validation parameters include linearity (r² ≥ 0.9999), precision (RSD < 2%), and accuracy (recovery 98–102%) . Degradation studies under acid/base/peroxide stress confirm method specificity for separating degradation products .

Q. What stability-indicating chromatographic methods assess this compound under stress conditions?

- Methodology : Accelerated stability testing involves exposing the compound to thermal (40–60°C), UV, and oxidative (3% H2O2) conditions. HPLC or UPLC-MS monitors degradation, with peak purity algorithms ensuring no co-elution of impurities. Forced degradation protocols reveal major degradation pathways (e.g., hydrolysis of the ester bond) .

Advanced Research Questions

Q. How do ester additives (e.g., isopropyl myristate) influence the physicochemical properties of Valsartan-loaded PLGA microspheres?

- Methodology : Incorporate additives (10–50% w/w) during microsphere preparation via emulsion-solvent evaporation. Key findings from analogous studies:

- Size : 50% isopropyl myristate (IPM) increases microsphere diameter by 25–30% compared to additive-free formulations, attributed to altered polymer-solvent interactions .

- Drug Release : IPM enhances burst release (e.g., 40% release at 24 hours vs. 15% without IPM) by creating porous matrices, as shown in SEM imaging .

- Structural Integrity : IPM-containing microspheres retain 80% structural integrity after 30 days in PBS (pH 7.4), critical for sustained pulmonary delivery .

Q. How can researchers resolve contradictions in data on ester additives’ impact on microsphere size and drug release?

- Methodology :

- Experimental Replication : Repeat studies under standardized conditions (e.g., homogenizer speed, solvent evaporation rate) to isolate additive effects .

- Multivariate Analysis : Use design-of-experiments (DoE) to evaluate interactions between IPM concentration, polymer molecular weight, and emulsifier type. For instance, higher PLGA viscosity may negate IPM-induced size increases .

- Advanced Imaging : Time-lapse SEM or confocal microscopy tracks real-time degradation and pore formation, resolving discrepancies in release mechanisms .

Q. What strategies optimize the sustained release of this compound from biodegradable matrices?

- Methodology :

- Polymer Blending : Combine PLGA with PEG to modulate Tg and hydration rates, extending release to 14–21 days .

- Additive Screening : Test fatty acid esters (e.g., isopropyl palmitate) at 10–30% w/w; IPM at 50% increases release efficiency by 60% without affecting encapsulation (>85% efficiency) .

- In Silico Modeling : Use PK-Sim® or GastroPlus® to simulate release profiles and optimize additive ratios for target pharmacokinetics (e.g., Cmax reduction by 50% for reduced side effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.